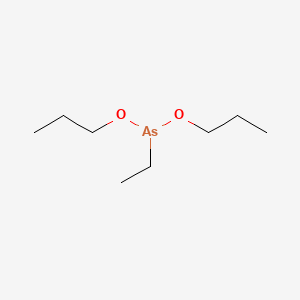
Arsine, ethylidipropoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, ethylidipropoxy- is an organoarsenic compound that belongs to the class of arsines. These compounds are characterized by the presence of an arsenic atom bonded to hydrogen and organic groups. Arsine, ethylidipropoxy- is a highly toxic and flammable gas, which finds applications in various industrial and scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsine, ethylidipropoxy- typically involves the reaction of ethylidipropoxy-arsenic compounds with reducing agents. One common method is the reduction of ethylidipropoxy-arsenic trichloride with sodium borohydride in an inert atmosphere. The reaction is carried out under controlled temperature and pressure conditions to ensure the safe handling of the toxic intermediates.
Industrial Production Methods
Industrial production of arsine, ethylidipropoxy- involves the use of high-purity arsenic and organic precursors. The process includes the purification of raw materials, followed by the controlled reaction in specialized reactors. The final product is then purified and stored under strict safety protocols to prevent accidental release and exposure.
Analyse Des Réactions Chimiques
Types of Reactions
Arsine, ethylidipropoxy- undergoes various chemical reactions, including:
Oxidation: When exposed to air, it can oxidize to form arsenic oxides.
Reduction: It can be reduced to elemental arsenic under specific conditions.
Substitution: It can participate in substitution reactions with other organic compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Sodium borohydride or other reducing agents, typically in an inert atmosphere.
Substitution: Organic halides or other electrophiles, under controlled conditions.
Major Products
Oxidation: Arsenic trioxide or arsenic pentoxide.
Reduction: Elemental arsenic.
Substitution: Various organoarsenic compounds depending on the substituents used.
Applications De Recherche Scientifique
Arsine, ethylidipropoxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its toxicological effects and interactions with biological systems.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the semiconductor industry for doping processes and in the production of specialized materials.
Mécanisme D'action
The mechanism of action of arsine, ethylidipropoxy- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It primarily targets red blood cells, causing hemolysis and subsequent release of hemoglobin. The compound also interferes with cellular respiration and enzyme functions, leading to systemic toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsine (AsH3): A simpler arsine compound with similar toxic properties.
Phosphine (PH3): Another pnictogen hydride with comparable reactivity and toxicity.
Stibine (SbH3): A related compound with similar chemical behavior but involving antimony instead of arsenic.
Uniqueness
Arsine, ethylidipropoxy- is unique due to its specific organic substituents, which impart distinct chemical properties and reactivity compared to simpler arsines. Its applications in specialized industrial processes and research make it a valuable compound despite its toxicity.
Propriétés
Numéro CAS |
64048-92-6 |
|---|---|
Formule moléculaire |
C8H19AsO2 |
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
ethyl(dipropoxy)arsane |
InChI |
InChI=1S/C8H19AsO2/c1-4-7-10-9(6-3)11-8-5-2/h4-8H2,1-3H3 |
Clé InChI |
LEUFNVRIHGETKM-UHFFFAOYSA-N |
SMILES canonique |
CCCO[As](CC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
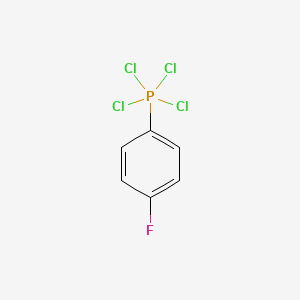
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
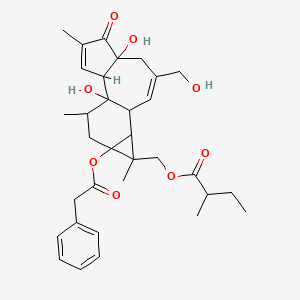
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
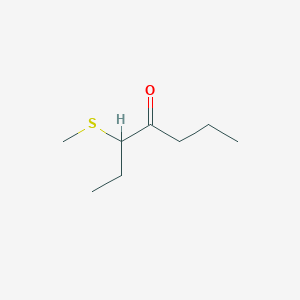

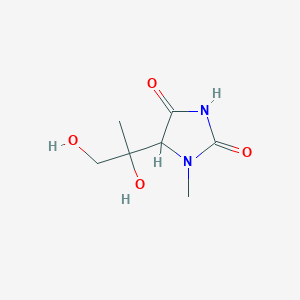
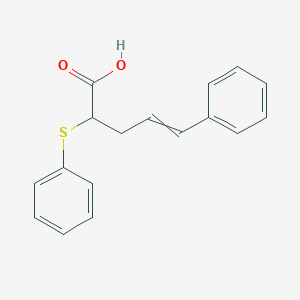
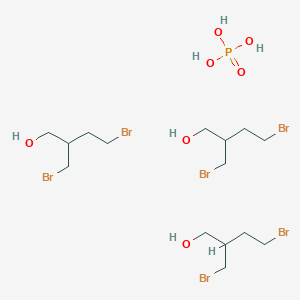

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)
